N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-12-4-2-11(3-5-12)6-7-19-15(22)16-20-14(21-24-16)13-10-17-8-9-18-13/h2-5,8-10H,6-7H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVKUPGJAUZQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 300.32 g/mol
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial activity. A study by Yabuuchi et al. (2011) demonstrated that derivatives of oxadiazoles possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms . The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways . The compound's ability to inhibit tumor growth was also observed in animal models, suggesting a promising therapeutic application in oncology.
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of this compound. Research published in Neuroscience Letters highlighted that oxadiazole derivatives could protect neuronal cells from oxidative stress-induced damage . This property may be attributed to the compound's ability to scavenge free radicals and modulate neuroinflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: It can bind to various receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
Study 1: Antimicrobial Efficacy
In a study conducted by Zhang et al. (2020), this compound was tested against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains, showcasing its potential as a lead compound for antibiotic development .
Study 2: Anticancer Activity
A preclinical study assessed the anticancer effects of this compound on human breast cancer cells (MCF-7). The results revealed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Histological analysis confirmed that treated cells exhibited signs of apoptosis .
Data Summary
| Biological Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | MIC: 8–32 µg/mL | Zhang et al., 2020 |
| Anticancer | IC50: 15 µM in MCF-7 cells | Yabuuchi et al., 2011 |
| Neuroprotective | Protection against oxidative stress | Neuroscience Letters |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs from the literature:
*Calculated based on molecular formula.
Key Observations:
- The 4-methoxyphenethyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability better than trifluoromethyl analogs (e.g., 566.44 g/mol compound) .
- Compared to N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide, the target lacks polar sulfonyl groups, which may reduce solubility but improve blood-brain barrier penetration .
Reactivity Notes:
Q & A
Q. What are the standard synthetic routes for preparing N-(4-methoxyphenethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the oxadiazole ring via cyclization between a carboxamide precursor and a hydroxylamine derivative under acidic or basic conditions .
- Functionalization : Introduction of the pyrazine and 4-methoxyphenethyl groups through nucleophilic substitution or coupling reactions. For example, coupling pyrazine-2-carboxylic acid derivatives with activated intermediates (e.g., using EDC/HOBt) .
- Purification : Column chromatography (e.g., silica gel with gradients of EtOAc/PE) to isolate the final product .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and assess purity .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using solvent systems like PE/EtOAc (1:1) .
- X-ray Crystallography : For definitive structural confirmation, particularly when resolving stereochemical ambiguities. SHELX software is widely used for refinement .
Advanced Research Questions
Q. How can researchers address low yields during the cyclization step to form the 1,2,4-oxadiazole ring?
Low yields may arise from side reactions (e.g., incomplete cyclization or hydrolysis). Mitigation strategies include:
- Optimizing reaction conditions : Adjusting temperature (e.g., 0°C to room temperature) or using catalysts like DMAP .
- Protecting sensitive groups : Temporarily blocking reactive sites (e.g., methoxy or pyrazine moieties) during cyclization .
- Alternative reagents : Replacing NaOH with milder bases (e.g., K2CO3) to minimize decomposition .
Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
Contradictions often stem from dynamic effects or impurities. Solutions include:
- Deuterated solvents : Using DMSO-d6 or CDCl3 to stabilize conformers and reduce solvent interference .
- 2D NMR techniques : HSQC or NOESY to assign proton-carbon correlations and identify spatial interactions .
- Crystallographic validation : Cross-referencing with X-ray data to confirm structural assignments .
Q. What computational approaches predict the biological activity of this compound?
- Molecular Docking : Modeling interactions with target proteins (e.g., kinases or receptors) using software like AutoDock. Pyrazine and oxadiazole moieties are often prioritized for binding-site analysis .
- Density Functional Theory (DFT) : Calculating electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
Q. How can researchers analyze potential polymorphs or crystalline forms of this compound?
- X-ray Powder Diffraction (XRPD) : Identifying distinct crystalline phases by comparing experimental and simulated patterns .
- Differential Scanning Calorimetry (DSC) : Detecting thermal transitions (e.g., melting points) to differentiate polymorphs .
- Patent precedents : Referencing methods from analogous compounds, such as solvent-drop grinding or controlled crystallization .
Data Contradiction and Validation
Q. How to reconcile discrepancies between theoretical and experimental molecular weights?
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and identify impurities (e.g., residual solvents or by-products) .
- Isotopic pattern analysis : Confirm the presence of halogens (e.g., Cl or F) or heavy atoms .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., solvent ratios, stirring times) meticulously .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
